Extended Reach of PEG7 Spacer vs PEG4 and PEG6
The PEG7 spacer (seven ethylene glycol units) provides an extended end-to-end distance of approximately 2.4–2.8 nm, compared to ~1.6–1.9 nm for PEG4 and ~2.0–2.3 nm for PEG6 linkers under aqueous conditions. This increased spatial separation enables optimal positioning of E3 ligase and target protein ligands for productive ternary complex formation in PROTAC applications. The importance of linker length is underscored by class-level data from Savatier et al., who reported that PEG2-based PROTACs caused complete blockade of protein biosynthesis at 1–30 μM, while PEG4 and PEG6 linkers yielded IC₅₀ values of 0.74–6.89 μM in the same cellular protection assay [1].
| Evidence Dimension | End-to-end distance of PEG spacer |
|---|---|
| Target Compound Data | ~2.4–2.8 nm (PEG7, estimated from PEG polymer chain statistics) |
| Comparator Or Baseline | ~1.6–1.9 nm for PEG4; ~2.0–2.3 nm for PEG6 |
| Quantified Difference | PEG7 extends reach by ~0.5–0.9 nm relative to PEG4; ~0.4–0.5 nm relative to PEG6 |
| Conditions | Aqueous solution, random coil conformation of PEG chains |
Why This Matters
The extended spatial reach of PEG7 directly impacts ternary complex formation efficiency in PROTAC design, where linker length optimization is a critical determinant of degradation potency and selectivity.
- [1] Savatier, P., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 108090. View Source
